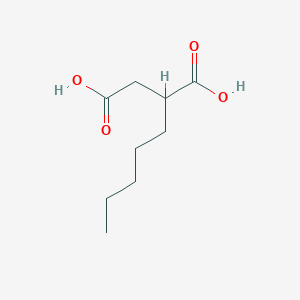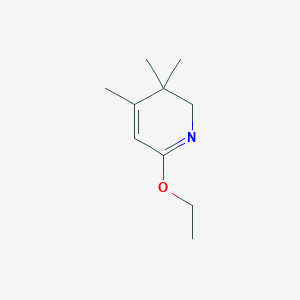
2-Pentylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentylbutanedioic acid is an organic compound with the molecular formula C9H16O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as butanedioic acid, with a pentyl group. This can be done using a Grignard reagent or an organolithium compound in the presence of a catalyst. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through crystallization or distillation. The choice of catalyst and reaction conditions would depend on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Pentylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
2-Pentylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Pentylbutanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can affect enzymatic activity, protein folding, and other cellular processes.
類似化合物との比較
Succinic Acid (Butanedioic Acid): A simpler dicarboxylic acid with a shorter carbon chain.
Adipic Acid: Another dicarboxylic acid with a longer carbon chain.
Glutaric Acid: A dicarboxylic acid with a five-carbon chain.
Uniqueness: 2-Pentylbutanedioic acid is unique due to its specific carbon chain length and the presence of two carboxyl groups. This structure provides distinct chemical properties and reactivity compared to other dicarboxylic acids, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
3507-62-8 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-pentylbutanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
FNZSVEHJZREFPF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)



![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)

![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)

